molecular formula C4H9ClO2 B143954 (R)-4-Chloro-1,3-butanediol CAS No. 125605-10-9

(R)-4-Chloro-1,3-butanediol

Cat. No. B143954
M. Wt: 124.56 g/mol
InChI Key: IQDXPPKWNPMHJI-SCSAIBSYSA-N
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Description

(R)-4-Chloro-1,3-butanediol is not directly discussed in the provided papers. However, the related compound (R)-1,3-butanediol is mentioned as an important chemical intermediate in the synthesis of polymers, specialty chemicals, and as a key intermediate in the production of β-lactam antibiotics . The optically pure R-form of 1,3-butanediol is specifically required for these syntheses, indicating the significance of chirality in its applications.

Synthesis Analysis

The synthesis of related compounds, such as (R)-1,3-butanediol, has been explored using biocatalytic processes. For instance, Cupriavidus necator H16 has been engineered for the autotrophic production of (R)-1,3-butanediol, utilizing acetyl-CoA or its upstream precursors as a strategy for biosynthesis. This bacterium's natural capacity to fix carbon dioxide using hydrogen as an electron donor was exploited to produce (R)-1,3-butanediol autotrophically, achieving a production rate of nearly 0.4 Cmol Cmol⁻¹ h⁻¹ .

Molecular Structure Analysis

The molecular structure of (R)-1,3-butanediol and its multimers has been studied using infrared spectroscopy combined with density functional theory (DFT). The association size of (R)-1,3-butanediol in a dilute solution was estimated to be predominantly trimers, with cyclic trimers being more stable than linear ones. The stability of these trimers is influenced by the structure of hydrogen-bonded OH rings and the position of side chains .

Chemical Reactions Analysis

(R)-1,3-butanediol serves as a precursor for various chemical reactions. For example, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been used as a chiral auxiliary in the cyclopropanation of alkenylboronic esters, leading to boron-containing functionalized bicyclopropanes. These compounds have undergone further transformations, including oxidation, reduction, and reactions under different conditions, demonstrating the versatility of butanediol derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1,3-butanediol, such as its self-association behavior in solution, have been analyzed using a combination of spectroscopic and computational methods. The studies have provided insights into the equilibrium between monomers and trimers in dilute solutions, as well as the factors that contribute to the stability of the associated multimers .

Scientific Research Applications

Biotechnological Production

  • Bioengineering for Enhanced Production : Kataoka et al. (2013) and Liu et al. (2021) demonstrate the engineering of Escherichia coli strains for improved production of (R)-1,3-butanediol from glucose, a renewable resource. These studies highlight advancements in metabolic engineering to boost yield and purity, crucial for industrial applications (Kataoka et al., 2013); (Liu et al., 2021).

  • Cupriavidus Necator Engineering : Gascoyne et al. (2021) engineered Cupriavidus necator for autotrophic and heterotrophic production of (R)-1,3-butanediol from CO2, showcasing a novel approach to sustainable chemical production (Gascoyne et al., 2021).

  • Yeast Engineering for Simultaneous Sugar Utilization : Lian et al. (2014) developed a Saccharomyces cerevisiae strain capable of co-fermenting glucose and galactose for efficient (R)-1,3-butanediol production. This highlights the potential of yeast in the biotechnological synthesis of value-added chemicals (Lian et al., 2014).

Chemical Properties and Analysis

  • Study of Molecular Associations : Ni et al. (2008) and Ni et al. (2007) explored the self-association and multimer structures of (R)-1,3-butanediol in solutions, shedding light on its chemical behavior and potential applications in molecular science (Ni et al., 2008); (Ni et al., 2007).

Industrial Applications

  • Industrial Synthesis Methods : Matsuyama et al. (2001) and Sato et al. (2007) discuss industrial-scale synthesis methods for (R)-1,3-butanediol, highlighting its relevance in the production of various industrial compounds and the exploration of new biocatalysts for its synthesis (Matsuyama et al., 2001); (Sato et al., 2007).

  • Deracemization for Pharmaceutical Intermediates : Zu et al. (2020) developed a stereoinverting cascade system for the synthesis of (R)-1,3-butanediol from racemates. This approach is promising for pharmaceutical applications, providing a more efficient and sustainable method for producing chiral compounds (Zu et al., 2020).

  • Continuous Production with Biocatalysts : Itoh et al. (2007) demonstrated continuous production of (R)-1,3-butanediol using immobilized biocatalysts, showcasing a novel method with significant implications for industrial-scale synthesis (Itoh et al., 2007).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It can also involve studying the compound’s impact on the environment.


Future Directions

This involves looking at areas of future research involving the compound. This can include potential applications, modifications to improve its properties, or new methods of synthesis.


properties

IUPAC Name

(3R)-4-chlorobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDXPPKWNPMHJI-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Chloro-1,3-butanediol

CAS RN

125605-10-9
Record name 4-Chloro-1,3-butanediol, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LY2WU5NY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Example 1 was repeated except for using 10.53 g (76 mmoles) of 2-methyl-4-chloro-1,3-butanediol and 6.00 g (35 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.48 g (76 mmoles of 4-chloro-1,3-butanediol and 4.76 g (35 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3dioxane.
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
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2-methyl-4-chloro-1,3-butanediol
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10.53 g
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6 g
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Synthesis routes and methods II

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
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0 (± 1) mol
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Li, J Sun, M Su, X Yang, X Tang - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
A new artificial nucleic acid analogue, (R)-Am-BuNA, was developed with a simplified acyclic (R)-4-amino-butane-1,3-diol phosphodiester backbone. Phosphoramidite monomers of (R)-…
Number of citations: 15 pubs.rsc.org

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